molecular formula C19H15Cl2F3N2O B2604415 (2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone CAS No. 861206-93-1

(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone

Cat. No. B2604415
CAS RN: 861206-93-1
M. Wt: 415.24
InChI Key: LFSLRFCQEMYRAN-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone is a useful research compound. Its molecular formula is C19H15Cl2F3N2O and its molecular weight is 415.24. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

(2,4-dichlorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone and its isomeric compounds exhibit complex crystal structures. The study by De Souza et al. (2015) highlights the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in the supramolecular arrangements of these compounds. The crystallographic study reveals intricate arrangements due to various interactions, including C–H⋯X, C–X⋯π, and π⋯π interactions. These structural insights are crucial for understanding the chemical behavior and potential applications of these molecules in scientific research (De Souza et al., 2015).

Synthesis and Conformational Analysis

The synthesis and conformational analysis of related molecular structures contribute to our understanding of the chemical properties and potential applications of this compound. Karkhut et al. (2014) synthesized a related compound and analyzed its stable forms, providing insights into its molecular conformation through computational methods. This research enhances our understanding of the molecule's behavior and its possible interactions in various environments (Karkhut et al., 2014).

Novel Synthesis Approaches

Exploring novel synthesis approaches for similar compounds offers insights into the versatility and potential applications of this compound in scientific research. Boltacheva et al. (2019) described the synthesis of novel quinoxaline derivatives through reactions involving trifluoromethyl-substituted compounds. Understanding these synthesis pathways can guide the development of new compounds with tailored properties for specific scientific applications (Boltacheva et al., 2019).

Spectroscopic Properties and Molecular Interactions

Investigating the spectroscopic properties and molecular interactions of related compounds provides valuable insights into the behavior of this compound. Al-Ansari (2016) conducted an experimental and theoretical study on the electronic absorption, excitation, and fluorescence properties of similar compounds. This research contributes to a deeper understanding of the molecule's interactions and its potential applications in areas such as material science and molecular engineering (Al-Ansari, 2016).

properties

IUPAC Name

(2,4-dichlorophenyl)-[7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F3N2O/c20-12-4-5-14(15(21)9-12)18(27)26-10-13-2-1-7-25(13)16-6-3-11(8-17(16)26)19(22,23)24/h3-6,8-9,13H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSLRFCQEMYRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C3=C(N2C1)C=CC(=C3)C(F)(F)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.